molecular formula C11H16O2S B14537076 2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran CAS No. 62308-57-0

2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran

Cat. No.: B14537076
CAS No.: 62308-57-0
M. Wt: 212.31 g/mol
InChI Key: IAHUVCVJVOANKJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a sulfanyl group and a dimethyloxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran typically involves the reaction of 2,5-dimethyloxolane with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the sulfanyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, influencing their function. The furan ring’s aromaticity allows it to participate in π-π interactions, further affecting its activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-2,5-dimethyloxolane
  • 2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylthiophene

Uniqueness

2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran stands out due to its unique combination of a furan ring and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62308-57-0

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-(2,5-dimethyloxolan-2-yl)sulfanyl-5-methylfuran

InChI

InChI=1S/C11H16O2S/c1-8-4-5-10(12-8)14-11(3)7-6-9(2)13-11/h4-5,9H,6-7H2,1-3H3

InChI Key

IAHUVCVJVOANKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)(C)SC2=CC=C(O2)C

Origin of Product

United States

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